molecular formula C17H12ClFN2O4S B2685833 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate CAS No. 896309-33-4

6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate

Cat. No.: B2685833
CAS No.: 896309-33-4
M. Wt: 394.8
InChI Key: JWDQMYZKFAEIAZ-UHFFFAOYSA-N
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Description

6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a complex organic compound that features a combination of imidazole, pyran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The benzoate group may interact with hydrophobic pockets in proteins, enhancing binding affinity . The overall effect is a combination of these interactions, leading to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O4S/c1-21-6-5-20-17(21)26-9-10-7-13(22)14(8-24-10)25-16(23)15-11(18)3-2-4-12(15)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQMYZKFAEIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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